2-Chloro-7-iodothieno[3,2-d]pyrimidine
Overview
Description
2-Chloro-7-iodothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by the presence of chlorine and iodine atoms at the 2 and 7 positions, respectively, on the thieno[3,2-d]pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-2-thiophenecarboxamides with appropriate reagents. One common method includes the use of 3-amino-2-thiophenecarboxamide, urea, and phosphorus oxychloride, followed by iodination with N-iodosuccinimide . The reaction conditions often involve heating and the use of solvents such as xylene or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-7-iodothieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and iodine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-bromothieno[3,2-d]pyrimidine
- 2-Chloro-7-fluorothieno[3,2-d]pyrimidine
- 2-Chloro-7-methylthieno[3,2-d]pyrimidine
Uniqueness
2-Chloro-7-iodothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances the compound’s ability to participate in coupling reactions and increases its overall molecular weight, which can be advantageous in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials. Ongoing research continues to explore its full potential and applications.
Properties
IUPAC Name |
2-chloro-7-iodothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-6-9-1-4-5(10-6)3(8)2-11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQRTQSXTRRFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717777 | |
Record name | 2-Chloro-7-iodothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-40-5 | |
Record name | 2-Chloro-7-iodothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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